molecular formula C9H14N4O B13062373 5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one

5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one

Cat. No.: B13062373
M. Wt: 194.23 g/mol
InChI Key: DVFXVWIGKVLRNM-UHFFFAOYSA-N
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Description

5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one is a heterocyclic compound that features both a pyrazole and a pyrrolidinone moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the amino group on the pyrazole ring and the pyrrolidinone structure provides unique reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one typically involves the formation of the pyrazole ring followed by its attachment to the pyrrolidinone moiety. One common method involves the reaction of 3-amino-4-methyl-1H-pyrazole with a suitable pyrrolidinone derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and pyrrolidinone-containing molecules. Examples include:

Uniqueness

What sets 5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one apart is its unique combination of the pyrazole and pyrrolidinone moieties, which confer distinct reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

5-[(3-amino-4-methylpyrazol-1-yl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C9H14N4O/c1-6-4-13(12-9(6)10)5-7-2-3-8(14)11-7/h4,7H,2-3,5H2,1H3,(H2,10,12)(H,11,14)

InChI Key

DVFXVWIGKVLRNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2CCC(=O)N2

Origin of Product

United States

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